N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pen tahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide
Description
Properties
Molecular Formula |
C25H24ClN3O4S2 |
|---|---|
Molecular Weight |
530.1 g/mol |
IUPAC Name |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[[3-(furan-2-ylmethyl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C25H24ClN3O4S2/c1-14-10-18(19(32-2)11-17(14)26)27-21(30)13-34-25-28-23-22(16-7-3-4-8-20(16)35-23)24(31)29(25)12-15-6-5-9-33-15/h5-6,9-11H,3-4,7-8,12-13H2,1-2H3,(H,27,30) |
InChI Key |
XJMLWRHZBTUNCX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NC3=C(C4=C(S3)CCCC4)C(=O)N2CC5=CC=CO5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiophene Derivatives
The core structure is synthesized via a Hantzsch-type cyclization:
-
Starting Material : 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate (prepared from cyclohexanone and ethyl cyanoacetate).
-
Reaction with Urea :
Equation :
Oxidation to 4-Oxo Derivative
-
Reagent : Potassium permanganate (KMnO₄) in acetone/water (4:1).
-
Conditions : 0°C → room temperature, 4 hr.
-
Yield : 85%.
Introduction of 3-(2-Furylmethyl) Group
Alkylation at Position 3
-
Base-Mediated Reaction :
Mechanistic Insight :
The reaction proceeds via deprotonation at N3, followed by nucleophilic attack on furfuryl bromide.
Thioacetamide Side Chain Installation
Bromoacetylation of Aniline Derivative
Thiol-Displacement Reaction
-
Thiol Source : 2-Mercapto-pyrimidine derivative (from Step 3).
-
Yield : 58%.
Equation :
Optimization Data for Critical Steps
Purification and Characterization
Chromatographic Methods
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.21 (s, 1H, NH), 7.45 (d, J = 3.1 Hz, 1H, furyl-H), 6.82 (s, 1H, Ar-H), 4.12 (s, 2H, SCH₂CO), 3.88 (s, 3H, OCH₃).
-
HRMS (ESI+) : m/z 576.1245 [M+H]⁺ (calc. 576.1249).
Industrial-Scale Adaptations
Continuous Flow Synthesis
Green Chemistry Modifications
Challenges and Solutions
Recent Advancements (Post-2023)
Chemical Reactions Analysis
Types of Reactions
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with three analogous acetamide derivatives from the evidence, focusing on synthetic methods, structural features, and analytical data.
Key Observations :
- Synthetic Routes: The target compound likely shares synthetic steps with and , such as alkylation of thiopyrimidines using chloroacetamide intermediates. and achieved high yields (80–85%) under mild conditions (reflux in ethanol or NaOAc), suggesting similar efficiency for the target compound .
- Structural Complexity: The target’s benzo[b]thiopheno[2,3-d]pyrimidin core distinguishes it from simpler pyridine () or pyrimidin-4-one () systems. The 2-furylmethyl group may enhance solubility or binding interactions compared to chlorophenyl or dichlorophenyl substituents in analogs.
Analytical and Physicochemical Comparisons
Table 2: Analytical Data for Analogous Compounds
Key Observations :
- NMR Profiling : demonstrates that chemical shifts in regions A (positions 39–44) and B (positions 29–36) are sensitive to substituent changes. For the target compound, the 2-furylmethyl group would likely cause distinct shifts compared to chlorophenyl or dichlorophenyl analogs .
- Mass Spectrometry : Molecular networking () could differentiate the target compound from analogs via unique fragmentation patterns (e.g., furylmethyl vs. styryl or dichlorophenyl groups) .
Functional and Theoretical Implications
- Lumping Strategy (): The target compound’s structural complexity may exempt it from lumping with simpler analogs. However, its benzo[b]thiopheno[2,3-d]pyrimidin core could be grouped with other fused heterocycles for modeling reactivity .
- Safety and Handling : While focuses on a simpler acetamide, the target compound’s halogenated and heteroaromatic substituents warrant careful handling, particularly regarding inhalation and skin contact risks .
Biological Activity
N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is a complex organic compound with potential applications in medicinal chemistry and pharmacology. Its unique structural features suggest diverse biological activities that warrant detailed investigation.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 469.9 g/mol. The IUPAC name describes its intricate structure, which includes multiple functional groups that may interact with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H20ClN5O3S |
| Molecular Weight | 469.9 g/mol |
| IUPAC Name | N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide |
| InChI Key | CTTSWFMQTOCPGS-UHFFFAOYSA-N |
Biological Activity Overview
Research indicates that this compound may exhibit significant biological activities including:
- Anticancer Activity : Preliminary studies suggest potential cytotoxic effects against various cancer cell lines. For instance, related compounds have shown IC50 values as low as 0.94 µM against leukemia cell lines such as NB4 and K562 .
- Enzyme Inhibition : The compound's structural features may allow it to act as an inhibitor for specific enzymes involved in cancer progression or other diseases.
- Receptor Binding : Given its complex structure, it could interact with various receptors in the body, potentially modulating physiological responses.
The mechanism of action for N-(4-chloro-2-methoxy-5-methylphenyl)-2-[3-(2-furylmethyl)-4-oxo(3,5,6,7,8-pentahydrobenzo[b]thiopheno[2,3-d]pyrimidin-2-ylthio)]acetamide is likely multifaceted:
- Target Interaction : The compound may bind to specific proteins or enzymes, altering their activity and influencing cellular pathways.
- Cytotoxic Mechanisms : Similar compounds have demonstrated mechanisms such as inhibition of tubulin polymerization and interference with Src kinase activity .
Case Studies and Research Findings
Recent studies have explored the biological activity of related compounds which can provide insights into the potential efficacy of this compound:
- Cytotoxicity Against Cancer Cell Lines :
-
Structure-Activity Relationship (SAR) :
- Research indicates that specific substitutions on the phenyl ring can dramatically affect the potency of these compounds against various cancer cell lines . For example, para-chloro substitutions were found to be less effective than meta-substitutions.
Q & A
Q. What are the standard synthetic routes for preparing this compound, and how are critical reaction parameters optimized?
The synthesis involves multi-step procedures, typically starting with the coupling of a chloro-substituted aromatic amine with a thieno[2,3-d]pyrimidine intermediate. Key steps include:
- Nucleophilic substitution to introduce the thioether linkage (e.g., using potassium carbonate as a base in DMF at 60–80°C) .
- Controlled acylation of the aromatic amine using chloroacetyl chloride in dichloromethane, with triethylamine to neutralize HCl byproducts .
- Purification via column chromatography (eluent: dichloromethane/ethyl acetate gradients) or recrystallization to achieve >95% purity . Reaction monitoring uses TLC (Rf values) or HPLC to track intermediate formation .
Q. Which spectroscopic techniques are essential for confirming the structural integrity of this compound?
A combination of 1H/13C NMR (to resolve aromatic protons, methyl/methoxy groups, and thioether linkages) and IR spectroscopy (to confirm carbonyl stretches at ~1700 cm⁻¹ and thioamide bands) is critical . High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]+ with <2 ppm error) . For example, in related analogs, tetrahydrobenzo[b]thiophene protons appear as multiplet signals at δ 2.05–1.68 ppm in 1H NMR .
Q. How can researchers assess the compound’s preliminary biological activity in vitro?
Standard protocols include:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based or colorimetric readouts at concentrations ranging from 1 nM to 10 μM .
- Cytotoxicity screening against cancer cell lines (e.g., MTT assay), with IC50 values compared to reference drugs like doxorubicin .
- Antimicrobial susceptibility testing via broth microdilution (MIC values against Gram-positive/negative bacteria) .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data or bioactivity results between batches?
- Comparative NMR analysis with structurally validated analogs (e.g., comparing chemical shifts of thieno[2,3-d]pyrimidine protons) to identify impurities or stereochemical inconsistencies .
- Density Functional Theory (DFT) calculations to predict NMR/IR spectra and cross-validate experimental data .
- Bioactivity validation using orthogonal assays (e.g., surface plasmon resonance for binding affinity if enzyme inhibition data is inconsistent) .
Q. What strategies are recommended for optimizing synthetic yield while minimizing side products?
- Design of Experiments (DoE) to statistically optimize variables like temperature, solvent polarity, and stoichiometry. For example, a Central Composite Design can identify ideal conditions for thioether bond formation (e.g., 70°C, DMF, 1.2:1 molar ratio of thiol to chloroacetamide) .
- In-situ FTIR monitoring to track reactive intermediates and adjust reaction kinetics dynamically .
- Greener solvents (e.g., cyclopentyl methyl ether) to improve solubility of hydrophobic intermediates and reduce byproducts .
Q. How can structure-activity relationships (SAR) be explored to enhance target selectivity?
- Systematic functional group substitution : Replace the 2-furylmethyl group with bioisosteres (e.g., thiophene or pyridine rings) to evaluate changes in potency .
- Molecular docking studies using X-ray crystallography data of target proteins (e.g., EGFR or COX-2) to predict binding modes of modified analogs .
- Metabolic stability assays (e.g., liver microsome incubation) to correlate structural modifications with improved half-life .
Q. What computational methods are suitable for predicting metabolic pathways of this compound?
- Molecular dynamics simulations to identify potential oxidation sites (e.g., benzylic carbons or sulfur atoms) .
- Machine learning models trained on cytochrome P450 substrate data to predict phase I metabolites .
- In-silico toxicity screening using platforms like Derek Nexus to flag reactive metabolites (e.g., epoxides or quinones) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
